4-Chloro-3-methoxy-5-nitrobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-methoxy-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3/c1-14-7-3-5(4-10)2-6(8(7)9)11(12)13/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGZCVPVFZZTDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Cl)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 4 Chloro 3 Methoxy 5 Nitrobenzonitrile
Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring
The aromatic ring of 4-Chloro-3-methoxy-5-nitrobenzonitrile is highly electron-deficient due to the presence of three powerful electron-withdrawing groups: the nitro, nitrile, and chloro substituents. This electronic characteristic significantly influences its susceptibility to substitution reactions.
The chlorine atom at the C-4 position is notably susceptible to nucleophilic aromatic substitution (SNA r). nbinno.com This enhanced reactivity is a direct consequence of the strong electron-withdrawing effects of the nitro group positioned ortho to it and the nitrile group in the para position. These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for the substitution process.
A variety of nucleophiles can displace the chloride ion, leading to a diverse range of substituted derivatives. This reaction pathway is crucial for introducing new functional groups onto the aromatic core. nbinno.com Examples of nucleophiles that can react at this position include amines, alkoxides, and thiols. nbinno.comresearchgate.net
Table 1: Examples of Nucleophilic Substitution at the Halogen Position
| Nucleophile | Reagent Example | Product Class |
| Amine | R-NH₂ | N-substituted-3-methoxy-5-nitroaniline derivative |
| Alkoxide | R-O⁻Na⁺ | 4-Alkoxy-3-methoxy-5-nitrobenzonitrile |
| Thiolate | R-S⁻Na⁺ | 4-(Alkylthio)-3-methoxy-5-nitrobenzonitrile |
| Azide | NaN₃ | 4-Azido-3-methoxy-5-nitrobenzonitrile |
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. msu.edu However, the benzene (B151609) ring in this compound is severely deactivated towards electrophilic attack. This is due to the cumulative electron-withdrawing influence of the chloro, nitro, and nitrile groups. masterorganicchemistry.com
While the methoxy (B1213986) group (-OCH3) is an activating, ortho-, para-directing group, its influence is largely overcome by the powerful deactivating effects of the other three substituents. The nitro and nitrile groups are strong deactivators and meta-directors, while the chloro group is a deactivator that directs ortho and para. youtube.com The confluence of these deactivating groups makes typical EAS reactions like nitration, halogenation, or Friedel-Crafts reactions extremely difficult to achieve under standard conditions. Any potential, albeit highly unfavorable, electrophilic attack would likely be directed by the activating methoxy group to the less sterically hindered C-6 position.
Transformations of the Nitrile Functional Group
The nitrile (-C≡N) group is a versatile functional handle that can be converted into several other important chemical moieties. nbinno.com
The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield carboxylic acid derivatives. nbinno.comguidechem.com The reaction proceeds via a nucleophilic attack of water or hydroxide ion on the electrophilic carbon of the nitrile. lumenlearning.comyoutube.com
Acid-catalyzed hydrolysis: Treatment with strong aqueous acid (e.g., H₂SO₄, HCl) and heat initially forms a protonated intermediate, which is then attacked by water. The reaction proceeds through an amide intermediate (4-Chloro-3-methoxy-5-nitrobenzamide), which is subsequently hydrolyzed further to the corresponding carboxylic acid (4-Chloro-3-methoxy-5-nitrobenzoic acid). youtube.com
Base-catalyzed hydrolysis: In the presence of a strong base (e.g., NaOH, KOH) and heat, the hydroxide ion directly attacks the nitrile carbon. This also forms the amide as an intermediate, which can be isolated under carefully controlled, milder conditions. youtube.comyoutube.com More vigorous conditions will hydrolyze the amide to the carboxylate salt, which upon acidification yields the carboxylic acid. youtube.com
The nitrile group serves as an excellent precursor for the synthesis of nitrogen-containing heterocyclic compounds. One of the most common transformations is its conversion into a tetrazole ring. This is typically achieved through a [3+2] cycloaddition reaction with an azide, such as sodium azide (NaN₃), often in the presence of a Lewis acid catalyst. guidechem.com This reaction converts the benzonitrile derivative into a 5-(4-Chloro-3-methoxy-5-nitrophenyl)tetrazole, a structure found in various biologically active molecules.
Reactivity of the Nitro Functional Group
The nitro (-NO2) group is a strong electron-withdrawing group, but its most significant reactivity pathway involves reduction. guidechem.com The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. masterorganicchemistry.com This conversion dramatically alters the electronic properties of the molecule, as the resulting amino group (-NH₂) is a strong electron-donating and activating group. masterorganicchemistry.com
The reduction of the nitro group in this compound to yield 4-Amino-4-chloro-3-methoxybenzonitrile can be accomplished using several methods: wikipedia.org
Catalytic Hydrogenation: This method involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst. commonorganicchemistry.com Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org Raney nickel is often preferred for substrates containing halogens, as it can minimize the competing dehalogenation side reaction. commonorganicchemistry.com
Metal-Acid Reductions: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comcommonorganicchemistry.com
Other Reagents: Other reducing agents like tin(II) chloride (SnCl₂) can also be employed, offering a milder alternative that is often selective for the nitro group in the presence of other reducible functionalities. commonorganicchemistry.com
Table 2: Common Reagents for Nitro Group Reduction
| Method | Reagents | Product |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | 5-Amino-4-chloro-3-methoxybenzonitrile |
| Metal in Acid | Fe, HCl or Sn, HCl | 5-Amino-4-chloro-3-methoxybenzonitrile |
| Metal Salt | SnCl₂ | 5-Amino-4-chloro-3-methoxybenzonitrile |
Reduction Pathways to Amino Derivatives
The nitro group (-NO2) on the aromatic ring of this compound is susceptible to reduction, a common transformation in nitroaromatic compounds. This reduction typically leads to the formation of an amino group (-NH2), yielding amino-substituted benzonitrile derivatives. Various reducing agents can be employed for this purpose, with the choice of reagent often influencing the selectivity and yield of the reaction.
Common methods for the reduction of nitroarenes to arylamines include catalytic hydrogenation (e.g., using H2 gas with a metal catalyst like palladium, platinum, or nickel), and chemical reduction with metals in acidic media (e.g., tin (Sn) or iron (Fe) in hydrochloric acid). researchgate.net For instance, a reliable method for reducing a similar compound, 4-chloro-3-nitrotoluene, involves the use of tin (Sn) in methanol. researchgate.net Another approach is the Zinin reduction, which is specific for the reduction of nitro groups and can be advantageous when other reducible functional groups are present. researchgate.net
The resulting amino derivatives are versatile intermediates in organic synthesis. For example, 4-amino-3-chloro-5-methylbenzonitrile is a key intermediate in the synthesis of various organic compounds and is used in the production of dyes and pigments.
| Reducing Agent | Conditions | Notes |
|---|---|---|
| Catalytic Hydrogenation (H2/Pd, Pt, Ni) | Pressurized hydrogen gas, metal catalyst | Generally high yields and clean reactions. |
| Tin (Sn) in HCl | Acidic medium | A classic method for nitro group reduction. researchgate.net |
| Iron (Fe) in HCl | Acidic medium | Often used in industrial-scale reductions. |
| Sodium Hydrosulfite (Na2S2O4) | Aqueous or alcoholic solution | A milder reducing agent. |
Impact on Aromatic Ring Activation
The substituents on the benzene ring of this compound have a profound effect on its reactivity towards electrophilic and nucleophilic aromatic substitution reactions. These effects are a combination of inductive and resonance effects.
Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group due to both its inductive effect and resonance effect. This significantly deactivates the aromatic ring towards electrophilic aromatic substitution, making reactions like nitration or Friedel-Crafts alkylation much more difficult compared to benzene. libretexts.orglibretexts.orgmsu.edu Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution. libretexts.org
Cyano Group (-CN): The cyano group is also a deactivating, electron-withdrawing group, primarily through its inductive effect. minia.edu.eg
Chloro Group (-Cl): Halogens like chlorine are deactivating groups due to their strong inductive electron withdrawal. libretexts.orgmsu.edu However, they are ortho, para-directing in electrophilic aromatic substitution because of the resonance donation of a lone pair of electrons. libretexts.org
Methoxy Group (-OCH3): The methoxy group is an activating group. minia.edu.eg Although oxygen is electronegative and exerts an inductive electron-withdrawing effect, its ability to donate a lone pair of electrons to the ring via resonance is a much stronger effect, increasing the electron density of the ring and making it more reactive towards electrophiles. libretexts.orgminia.edu.eg This group is also ortho, para-directing. msu.edu
The combined effect of these substituents makes the aromatic ring of this compound electron-deficient and thus highly activated for nucleophilic aromatic substitution, particularly at the positions ortho and para to the strongly deactivating nitro group. libretexts.orgnih.gov The chlorine atom, being a good leaving group, is a likely site for nucleophilic attack.
| Substituent | Effect on Reactivity (Electrophilic Aromatic Substitution) | Directing Effect (Electrophilic Aromatic Substitution) | Effect on Reactivity (Nucleophilic Aromatic Substitution) |
|---|---|---|---|
| -NO2 | Strongly Deactivating libretexts.orglibretexts.org | Meta-directing | Strongly Activating libretexts.org |
| -CN | Strongly Deactivating minia.edu.eg | Meta-directing | Activating |
| -Cl | Weakly Deactivating minia.edu.eg | Ortho, Para-directing libretexts.org | Leaving Group |
| -OCH3 | Strongly Activating minia.edu.eg | Ortho, Para-directing msu.edu | Deactivating |
Reactions Involving the Methoxy Functional Group
Cleavage and Derivatization Reactions
The methoxy group (-OCH3) in this compound can undergo cleavage to a hydroxyl group (-OH) under certain conditions, typically involving strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3). This demethylation reaction is a common transformation for aryl methyl ethers.
Rearrangement Reactions and Intermolecular Processes
Dimroth Rearrangement in Related Benzonitrile Systems
The Dimroth rearrangement is a type of rearrangement reaction that occurs in certain heterocyclic compounds, where endocyclic and exocyclic nitrogen atoms switch places. wikipedia.org This reaction is typically observed in 1,2,3-triazoles and some 1-alkyl-2-iminopyrimidines. wikipedia.org The rearrangement is often catalyzed by acid or base and can be accelerated by heat. nih.gov
While there is no direct evidence of this compound undergoing a Dimroth rearrangement itself, its derivatives, particularly those that could be formed by converting the nitrile group into a nitrogen-containing heterocycle, could potentially undergo such a transformation. For example, the nitrile group can be reacted with sodium azide to form a tetrazole ring, a reaction documented for the related compound 4-chloro-3-nitrobenzonitrile. guidechem.com The resulting heterocyclic system could then be a candidate for a Dimroth-type rearrangement. The course of such a rearrangement is influenced by factors like the number of nitrogen atoms in the ring, the pH of the medium, and the presence of electron-withdrawing groups. nih.gov
Cyclization Reactions for Complex Molecule Formation
This compound and its derivatives can serve as precursors for the synthesis of more complex molecules through cyclization reactions. The presence of multiple functional groups allows for a variety of intramolecular and intermolecular reactions to form new rings.
For instance, the reduction of the nitro group to an amino group, as discussed in section 3.3.1, provides a nucleophilic center that can react with other functional groups on the molecule or with an external reagent to form a heterocyclic ring. An example of a similar process is the reductive intramolecular cyclization of a derivative of 4-chloro-3-nitrocoumarin to form a pyrrolocoumarin ring system. rsc.org
Advanced Spectroscopic and Structural Characterization of 4 Chloro 3 Methoxy 5 Nitrobenzonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of organic compounds, offering detailed information about the chemical environment of individual atoms.
¹H and ¹³C NMR for Positional Assignment and Structural Elucidation
The proton (¹H) and carbon-13 (¹³C) NMR spectra of 4-Chloro-3-methoxy-5-nitrobenzonitrile are critical for confirming the substitution pattern on the benzene (B151609) ring and identifying the functional groups.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The aromatic region would likely show two singlets, a consequence of the isolated protons on the highly substituted benzene ring. The methoxy group protons would appear as a sharp singlet, typically in the upfield region of the spectrum. The exact chemical shifts are influenced by the electronic effects of the chloro, methoxy, and nitro substituents.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a definitive count of the unique carbon atoms within the molecule and offers valuable information about their chemical environment. For this compound, eight distinct carbon signals are anticipated: six for the aromatic ring, one for the nitrile group, and one for the methoxy group. The chemical shifts of the aromatic carbons are significantly affected by the electron-withdrawing and electron-donating nature of the substituents. The carbon attached to the electron-withdrawing nitro and chloro groups would be deshielded and appear at a lower field, while the carbon attached to the electron-donating methoxy group would be more shielded. The nitrile carbon has a characteristic chemical shift in the downfield region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.5 - 8.5 | 110 - 150 |
| Methoxy OCH₃ | 3.8 - 4.2 | 55 - 65 |
| Nitrile CN | - | 115 - 125 |
| Aromatic C-Cl | - | 130 - 140 |
| Aromatic C-OCH₃ | - | 150 - 160 |
| Aromatic C-NO₂ | - | 145 - 155 |
| Aromatic C-CN | - | 105 - 115 |
Note: The predicted chemical shift ranges are based on typical values for similar substituted benzonitriles and may vary depending on the solvent and experimental conditions.
Advanced NMR Techniques for Mechanistic Studies
While standard ¹H and ¹³C NMR are excellent for structural confirmation, advanced NMR techniques can provide deeper insights into reaction mechanisms involving this compound. Techniques such as 2D NMR (COSY, HSQC, HMBC) can be employed to establish through-bond and through-space correlations between protons and carbons, further solidifying the structural assignment. For mechanistic studies, techniques like in-situ NMR monitoring can track the formation of intermediates and products over time, providing kinetic and mechanistic data for reactions such as nucleophilic aromatic substitution at the chloro-substituted position.
Mass Spectrometry Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry for Molecular Confirmation
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, C₈H₅ClN₂O₃. The calculated exact mass can be compared to the experimentally measured mass, with a high degree of agreement confirming the molecular formula and, by extension, the molecular weight. The isotopic pattern, particularly the presence of the chlorine-37 isotope, would further corroborate the presence of a chlorine atom in the molecule.
Data Table: Expected High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass |
| [M]⁺ (³⁵Cl) | 212.0004 |
| [M]⁺ (³⁷Cl) | 213.9975 |
| [M+H]⁺ (³⁵Cl) | 213.0082 |
| [M+H]⁺ (³⁷Cl) | 215.0053 |
| [M+Na]⁺ (³⁵Cl) | 234.9902 |
| [M+Na]⁺ (³⁷Cl) | 236.9872 |
Isotope-Ratio Mass Spectrometry for Labeled Compound Tracking
Isotope-ratio mass spectrometry (IRMS) is a powerful technique for tracing the fate of molecules in chemical or biological systems. By synthesizing this compound with an isotopic label (e.g., ¹³C or ¹⁵N), IRMS can be used to monitor its transformation in a reaction mixture. This is particularly useful in mechanistic studies to determine which atoms are involved in bond-breaking and bond-forming steps, providing unambiguous evidence for proposed reaction pathways.
Vibrational Spectroscopy
The FT-IR and Raman spectra of this compound would exhibit characteristic absorption and scattering bands corresponding to the various functional groups present in the molecule. Key vibrational modes would include:
C≡N stretch: A strong, sharp band in the region of 2220-2240 cm⁻¹, characteristic of the nitrile group.
NO₂ stretches: Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically found around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.
C-O-C stretches: Asymmetric and symmetric stretching vibrations of the methoxy group, appearing in the fingerprint region.
C-Cl stretch: A band in the lower frequency region of the spectrum, indicative of the carbon-chlorine bond.
Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively, confirming the presence of the benzene ring.
Interactive Data Table: Key Vibrational Frequencies for Substituted Benzonitriles
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |
| Nitrile (C≡N) | 2220 - 2240 | Strong, Sharp |
| Nitro (NO₂) Asymmetric Stretch | 1500 - 1560 | Strong |
| Nitro (NO₂) Symmetric Stretch | 1335 - 1370 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| Methoxy (C-O) Stretch | 1000 - 1300 | Medium to Strong |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Analysis of the FT-IR spectrum is a fundamental technique for identifying the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected to correspond to the vibrations of its key functional groups: the nitrile (-C≡N), nitro (-NO₂), methoxy (-OCH₃), and chloro (-Cl) groups, as well as the aromatic ring (C-H and C=C stretching and bending modes). However, specific experimental FT-IR data with peak assignments for this compound is not available in the reviewed literature.
A hypothetical FT-IR data table would typically include the following information:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| Data not available | Data not available | C≡N stretch | Nitrile |
| Data not available | Data not available | Asymmetric NO₂ stretch | Nitro |
| Data not available | Data not available | Symmetric NO₂ stretch | Nitro |
| Data not available | Data not available | Aromatic C=C stretch | Benzene Ring |
| Data not available | Data not available | C-O-C stretch | Methoxy |
| Data not available | Data not available | C-Cl stretch | Chloro |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would offer insights into the molecular backbone and the vibrations of the nitrile and nitro groups. Despite its utility, no published experimental Raman spectra or detailed vibrational analyses for this specific compound were found.
A representative Raman spectroscopy data table would present:
| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| Data not available | Data not available | C≡N stretch |
| Data not available | Data not available | Symmetric NO₂ stretch |
| Data not available | Data not available | Ring breathing mode |
| Data not available | Data not available | C-Cl stretch |
X-ray Crystallography and Solid-State Structural Analysis
Determination of Molecular Conformation and Torsion Angles
A crystallographic study of this compound would reveal the planarity of the benzene ring and the orientation of the substituent groups (chloro, methoxy, nitro, and nitrile) relative to the ring. Key torsion angles, such as those defining the rotation of the methoxy and nitro groups, would be determined. This information is crucial for understanding the molecule's steric and electronic properties. Unfortunately, no crystal structure data for this compound has been deposited in crystallographic databases or published in the searched scientific literature.
A table summarizing key torsion angles would look like this:
| Torsion Angle | Value (°) |
| C(2)-C(3)-O-C(Me) | Data not available |
| C(4)-C(5)-N-O(1) | Data not available |
| C(4)-C(5)-N-O(2) | Data not available |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
In the solid state, molecules of this compound would pack in a specific arrangement stabilized by various intermolecular forces. X-ray diffraction analysis would identify and characterize these interactions, which could include weak C-H···O or C-H···N hydrogen bonds, halogen bonding involving the chlorine atom, and potential π-π stacking between the aromatic rings. Understanding these interactions is vital for predicting the material's physical properties. No such analysis is currently available.
Polymorphism and Crystal Engineering Studies
Polymorphism refers to the ability of a compound to crystallize in more than one crystal structure, each having different physical properties. Crystal engineering studies involve designing and controlling the crystallization process to obtain desired crystal forms. There are no published studies on the polymorphism or crystal engineering of this compound.
Structure Reactivity and Structure Function Relationship Studies of 4 Chloro 3 Methoxy 5 Nitrobenzonitrile Analogs
Design and Synthesis of Derivatives and Analogs
The design of derivatives and analogs of 4-chloro-3-methoxy-5-nitrobenzonitrile is centered on systematically modifying the substituents on the aromatic ring to probe their influence on reactivity and function. The synthetic strategies often involve multi-step sequences starting from commercially available substituted benzenes.
A common approach begins with a precursor like 3,5-dinitroanisole, which can be selectively reduced to 3-methoxy-5-nitroaniline chemicalbook.com. From this intermediate, a Sandmeyer reaction can be employed to introduce a nitrile group, followed by chlorination. Alternatively, one could start with a substituted chlorobenzonitrile and introduce the nitro and methoxy (B1213986) groups through electrophilic aromatic substitution and nucleophilic aromatic substitution, respectively. The synthesis of 4-chloro-3-nitrobenzonitrile, a related compound, is achieved by the nitration of p-chlorobenzonitrile mdpi.com. The introduction of a methoxy group onto such a scaffold would likely proceed via a nucleophilic aromatic substitution reaction, where a methoxide ion displaces a suitable leaving group, activated by the electron-withdrawing nitro and cyano groups.
The synthesis of a library of analogs would involve varying the substituents at each position. For instance, the methoxy group could be replaced with other alkoxy groups of varying steric bulk to study steric effects. The chloro leaving group could be substituted with other halogens (F, Br, I) to investigate the effect of the leaving group's nature on reaction rates. Furthermore, the nitro group's position could be altered, or additional electron-withdrawing or -donating groups could be introduced to modulate the electronic properties of the aromatic ring.
A hypothetical synthetic scheme for an analog is presented below:
Nitration: Start with 3-chloro-5-methoxybenzonitrile and introduce a nitro group using a mixture of nitric acid and sulfuric acid. The directing effects of the existing substituents would guide the position of the incoming nitro group.
Nucleophilic Aromatic Substitution: Alternatively, starting with 3,4-dichloro-5-nitrobenzonitrile, a selective nucleophilic aromatic substitution with sodium methoxide could be performed to introduce the methoxy group. The high degree of activation from the nitro and cyano groups facilitates this reaction.
These synthetic strategies allow for the creation of a diverse set of molecules to systematically study structure-reactivity relationships.
Electronic Effects of Substituents on Aromatic Reactivity
The reactivity of the this compound ring is profoundly influenced by the electronic effects of its substituents. The interplay between electron-donating and electron-withdrawing groups determines the electron density of the aromatic ring and its susceptibility to attack by different reagents.
Electron-Withdrawing Groups (EWGs): The nitro (-NO2), chloro (-Cl), and cyano (-CN) groups are all electron-withdrawing. The nitro and cyano groups are particularly strong EWGs, acting through both inductive effects (pulling electron density through the sigma bonds) and resonance effects (delocalizing the ring's pi electrons). The chloro group is also inductively withdrawing. These groups collectively decrease the electron density of the aromatic ring, making it less reactive towards electrophilic aromatic substitution. However, this electron deficiency is precisely what activates the ring for nucleophilic aromatic substitution (SNAr) wikipedia.orglibretexts.org.
The primary mode of reactivity for this compound is nucleophilic aromatic substitution, where a nucleophile attacks the carbon atom bearing the chlorine and displaces it. The strong electron-withdrawing nitro and cyano groups, positioned ortho and para to the chlorine, are crucial for stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during the reaction libretexts.orgwikipedia.orgnih.gov. This stabilization lowers the activation energy of the reaction, making it proceed more readily.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring for SNAr |
|---|---|---|---|---|
| -Cl | 4 | Withdrawing | Weakly Donating | Leaving Group |
| -OCH3 | 3 | Withdrawing | Strongly Donating | Weakly Activating (by resonance) |
| -NO2 | 5 | Strongly Withdrawing | Strongly Withdrawing | Strongly Activating |
| -CN | 1 | Strongly Withdrawing | Strongly Withdrawing | Strongly Activating |
Steric Hindrance and Conformational Effects on Reaction Outcomes
Steric effects, which arise from the spatial arrangement of atoms, play a critical role in the reactivity of this compound and its analogs nih.gov. Steric hindrance can affect reaction rates by impeding the approach of a reactant to the reaction center researchgate.net.
In this compound, the carbon atom attached to the chlorine (C4) is the primary site for nucleophilic attack. This position is flanked by the methoxy group at C3 and the nitro group at C5. The size of these adjacent groups can sterically hinder the incoming nucleophile. While the methoxy group is of moderate size, the nitro group is bulkier and can rotate, potentially blocking one side of the C4 position.
The outcome of a reaction can be significantly influenced by the steric bulk of both the substrate and the attacking nucleophile. For example, a small nucleophile like a hydroxide ion might approach the C4 position with relative ease. In contrast, a bulky nucleophile, such as a tert-butoxide ion, would experience greater steric repulsion from the adjacent methoxy and nitro groups, leading to a slower reaction rate.
Furthermore, the synthesis of analogs with bulkier substituents would allow for a systematic study of these steric effects. For instance, replacing the methoxy group with an isopropoxy group would increase the steric hindrance at the C3 position, likely decreasing the rate of nucleophilic substitution at C4.
Conformational effects also come into play. The methoxy and nitro groups can rotate around their single bonds to the aromatic ring. The preferred conformation will be the one that minimizes steric clash between adjacent groups. This conformation will, in turn, influence the accessibility of the C4 position to an incoming nucleophile.
Correlation of Structural Features with Chemical Selectivity
Chemical selectivity, including regioselectivity and chemoselectivity, in reactions involving analogs of this compound is directly correlated with their structural features. Regioselectivity refers to the preference for a reaction to occur at one position over another wikipedia.orgiupac.org.
In the case of nucleophilic aromatic substitution on an analog with multiple potential leaving groups, the regioselectivity is determined by both electronic and steric factors. For example, consider an analog where the methoxy group is replaced by another halogen, such as fluorine (4-chloro-3-fluoro-5-nitrobenzonitrile). A nucleophile would preferentially attack the carbon with the better leaving group and the one that leads to the most stable Meisenheimer complex. The strong electron-withdrawing nature of the nitro and cyano groups will stabilize the negative charge in the intermediate, and the relative stability of the potential intermediates will dictate the major product.
The electronic nature of the substituents also governs selectivity. An analog with an additional electron-donating group would be less reactive towards nucleophilic attack, while an additional electron-withdrawing group would enhance reactivity.
The following table illustrates a hypothetical correlation between structural modifications and expected reactivity in SNAr reactions.
| Analog Structure | Key Structural Feature | Expected Effect on SNAr Reactivity at C4 | Reasoning |
|---|---|---|---|
| 4-Fluoro-3-methoxy-5-nitrobenzonitrile | Fluorine as leaving group | Increased reactivity | Fluorine is a better leaving group in SNAr due to its high electronegativity, which polarizes the C-F bond. |
| 4-Chloro-3-isopropoxy-5-nitrobenzonitrile | Bulky isopropoxy group | Decreased reactivity | Increased steric hindrance at the position adjacent to the reaction center. |
| 4-Chloro-3-methoxy-2,5-dinitrobenzonitrile | Additional nitro group (ortho to Cl) | Significantly increased reactivity | The additional ortho nitro group provides further resonance stabilization of the Meisenheimer complex. |
| 4-Chloro-3-amino-5-nitrobenzonitrile | Amino group instead of methoxy | Decreased reactivity | The amino group is a stronger electron-donating group than the methoxy group, which would decrease the electrophilicity of the reaction center. |
Development of Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that aim to predict the reactivity of chemical compounds based on their molecular structure chemrxiv.org. The development of a QSRR model for analogs of this compound would provide a powerful tool for predicting their reaction rates and for designing new molecules with desired reactivity profiles.
The process of developing a QSRR model typically involves the following steps:
Data Set Generation: A diverse set of analogs of this compound is synthesized.
Reactivity Measurement: The reaction rates (e.g., for a specific SNAr reaction) of these analogs are experimentally measured under standardized conditions.
Descriptor Calculation: A large number of molecular descriptors are calculated for each analog. These descriptors quantify various aspects of the molecule's structure, including:
Electronic Descriptors: Hammett constants (σ), Taft parameters, calculated atomic charges, and quantum chemical parameters like HOMO and LUMO energies. Computational studies using Density Functional Theory (DFT) are often employed to obtain these descriptors mdpi.comnih.govnih.govajpchem.org.
Steric Descriptors: Taft steric parameters (Es), molar refractivity, and van der Waals volumes.
Topological Descriptors: Molecular connectivity indices and shape indices.
Model Building and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the calculated descriptors with the measured reactivity. The predictive power of the model is then rigorously validated using internal and external validation techniques.
Recent approaches have also incorporated machine learning algorithms to develop more sophisticated QSRR models for SNAr reactions researchgate.netchemrxiv.org.
A hypothetical QSRR study for this class of compounds might involve the descriptors listed in the table below.
| Descriptor Type | Specific Descriptor | Property Measured |
|---|---|---|
| Electronic | Hammett constant (σp) of substituent at C4 | Electron-donating/withdrawing ability |
| Electronic | LUMO energy | Electrophilicity of the molecule |
| Electronic | Calculated charge on C4 | Partial positive charge at the reaction center |
| Steric | Taft steric parameter (Es) of substituent at C3 | Steric bulk of the ortho substituent |
| Topological | Wiener index | Molecular branching |
By developing a robust QSRR model, researchers can gain a deeper understanding of the factors governing the reactivity of this compound analogs and rationally design new compounds for specific applications.
Advanced Applications in Chemical and Materials Science Research
Utility as a Versatile Building Block in Complex Organic Synthesis
In the realm of organic synthesis, intermediates are chemical compounds that serve as the foundational building blocks for creating complex Active Pharmaceutical Ingredients (APIs). zenfoldst.commlunias.com These substances are crucial in the multi-step reaction pathways that lead to the final drug product. mlunias.compharmaceutical-technology.com 4-Chloro-3-methoxy-5-nitrobenzonitrile exemplifies such a versatile building block. Its utility stems from the distinct reactivity of each of its functional groups, which can be addressed selectively under different reaction conditions. This allows chemists to construct complex molecular frameworks in a controlled, step-wise manner. mlunias.com
The primary roles of its functional groups in synthesis are:
Chloro Group: Acts as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols.
Nitro Group: Can be readily reduced to an amino group (-NH2). This transformation is fundamental for introducing a key reactive site, often used for forming amides, sulfonamides, or for constructing heterocyclic rings.
Nitrile Group: A highly versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, which is a common bioisostere for carboxylic acids in medicinal chemistry.
Methoxy (B1213986) Group: Functions as an electron-donating group, influencing the reactivity and regioselectivity of the aromatic ring.
The strategic combination of these groups makes this compound a valuable precursor in the synthesis of high-value fine chemicals and pharmaceutical products. zenfoldst.comevonik.com
| Functional Group | Common Transformation | Resulting Structure/Group | Application Area |
|---|---|---|---|
| Chloro (-Cl) | Nucleophilic Aromatic Substitution | Amines, Ethers, Thioethers | Introduction of side chains |
| Nitro (-NO2) | Reduction | Amine (-NH2) | Heterocycle formation, Amide coupling |
| Nitrile (-CN) | Hydrolysis or Reaction with Azide | Carboxylic Acid (-COOH) or Tetrazole | Bioisosteric replacement, Further derivatization |
| Methoxy (-OCH3) | Electronic Modification | - | Directing group, Influences reactivity |
A primary application of this compound is in the synthesis of heterocyclic compounds. The most common synthetic strategy involves the chemical reduction of the nitro group to an amine. This newly formed aniline derivative is a powerful nucleophile and can undergo subsequent intramolecular or intermolecular cyclization reactions to form a wide array of nitrogen-containing heterocycles.
For instance, the amine can react with an adjacent group or an external reagent to form fused ring systems that are prevalent in many biologically active molecules. Potential heterocyclic cores that can be synthesized from this precursor include:
Benzimidazoles: Formed by the condensation of the derived diamine with aldehydes or carboxylic acids.
Quinolines and Quinoxalines: Can be synthesized through cyclization strategies involving the amino group and other suitably introduced functional groups.
Phenothiazines: May be prepared through reactions involving the introduction of a sulfur-based substituent.
While specific examples detailing the synthesis of a broad range of heterocycles directly from this compound are not extensively documented in mainstream literature, its structural motifs are analogous to precursors widely used for such synthetic routes.
Role in Material Science Applications
While no specific material science applications for this compound have been documented, related benzonitrile derivatives are recognized for their utility in the field of liquid crystals. researchgate.netresearchgate.net Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are foundational to display technologies. semanticscholar.org
The key features of benzonitrile derivatives that make them suitable for liquid crystal synthesis include:
A rigid aromatic core: The benzene (B151609) ring provides structural rigidity.
A strong dipole moment: The terminal cyano (-CN) group is highly polar, which helps in creating the necessary intermolecular interactions for forming liquid crystalline phases. nih.gov
Structural linearity: A para-substituted phenyl ring contributes to a linear molecular shape, which encourages the anisotropic self-assembly required for mesophase formation. nih.gov
Compounds with these characteristics can be incorporated into larger molecules that exhibit nematic or smectic liquid crystal phases. researchgate.net Photosensitive liquid crystals have also been developed using molecules containing azobenzene units, which can undergo light-induced isomerization. semanticscholar.orgmdpi.com Given its rigid core and polar nitrile group, this compound could theoretically serve as a building block for more complex molecules in this domain.
Catalysis Research and Catalyst Development
A review of available scientific literature does not indicate a direct role for this compound in catalysis research or catalyst development, either as a catalyst, a ligand for a metallic center, or a precursor in catalyst synthesis.
Electrochemical Studies of Benzonitrile Derivatives
The reduction of nitroaromatics is typically an irreversible process that involves the transfer of four electrons and four protons in acidic or neutral media to yield a phenylhydroxylamine derivative. iiste.org This intermediate can then undergo further reduction in a two-electron, two-proton step to form the corresponding aniline. nih.gov
General Reduction Pathway: Ar-NO2 + 4e- + 4H+ → Ar-NHOH + H2O Ar-NHOH + 2e- + 2H+ → Ar-NH2 + H2O
Studies have shown that this electrochemical reduction can be highly efficient. For example, the reduction of nitrobenzene at carbon nanotube-modified electrodes has shown high catalytic activity for its conversion to aniline. nih.gov Polyoxometalates have also been used as effective redox mediators for the electrocatalytic reduction of substituted nitrobenzenes, leading to higher selectivity compared to direct reduction at an electrode surface. acs.org Based on these established principles, this compound is expected to be electrochemically active, with its nitro group being the primary site of reduction.
| Step | Reactant | Product | Electrons Transferred |
|---|---|---|---|
| 1 | Nitroaromatic (Ar-NO2) | Phenylhydroxylamine (Ar-NHOH) | 4 |
| 2 | Phenylhydroxylamine (Ar-NHOH) | Aniline (Ar-NH2) | 2 |
Photochemical Transformations
The photochemistry of aromatic compounds is a rich field, and molecules containing nitro groups exhibit particularly diverse and intriguing reactivity. researchgate.netyoutube.com While photochemical studies specifically targeting this compound are not reported, the behavior of related nitroaromatic compounds provides a strong basis for predicting its potential transformations.
Nitroaromatic compounds can undergo several types of photochemical reactions upon excitation with UV light:
Photo-induced Nucleophilic Substitution: Under photochemical conditions, nucleophilic aromatic substitution can occur with different regioselectivity than thermal reactions. For example, a methoxy group that is meta to the nitro group can be specifically substituted, a process not observed under thermal conditions. youtube.com This is explained by the different charge distribution in the excited state of the molecule.
Rearrangements and Isomerizations: Benzene and its derivatives can undergo photo-induced isomerizations and rearrangements, leading to the formation of new products through the reorganization of chemical bonds. youtube.com
Intramolecular Redox Reactions: Nitrobenzenes with ortho-alkyl substituents are known to undergo intramolecular hydrogen abstraction, leading to rearrangement products. researchgate.net
Nitro–Nitrite Rearrangement: Some nitroaromatic compounds can rearrange to form aryl nitrites and subsequently aryloxy radicals upon irradiation. researchgate.net
The presence of the electron-withdrawing nitro group enables fast intersystem crossing, which is a key process in the photochemistry of these molecules. researchgate.net Therefore, it is expected that this compound would be photochemically active, with potential for reactions such as photosubstitution of the chloro or methoxy groups. acs.org
Environmental Fate and Bioremediation Research Involving Benzonitrile Scaffolds
Pathways of Environmental Degradation and Transformation
The environmental persistence of benzonitrile derivatives is largely determined by their susceptibility to microbial degradation. The presence of electron-withdrawing groups, such as nitro and chloro substituents, can influence the recalcitrance of these compounds. nih.gov
Microbial Degradation Mechanisms
Microorganisms have evolved specific enzymatic pathways to metabolize nitrile compounds. For benzonitrile scaffolds, two primary pathways are recognized:
Nitrilase Pathway: In this pathway, a single enzyme, nitrilase, directly hydrolyzes the nitrile group (-C≡N) to a carboxylic acid and ammonia. This is a direct, one-step conversion.
Nitrile Hydratase-Amidase Pathway: This is a two-step process where nitrile hydratase first converts the nitrile to an amide intermediate. Subsequently, an amidase hydrolyzes the amide to a carboxylic acid and ammonia. nih.gov
Bacteria from the genus Rhodococcus are well-known for their ability to degrade a variety of aromatic compounds and organic nitriles, often employing these enzymatic pathways. nih.gov The degradation of halogenated nitroaromatic compounds can be initiated by monooxygenase or dioxygenase enzymes, which incorporate oxygen atoms into the aromatic ring, leading to destabilization and eventual ring cleavage. wiley.com For instance, the degradation of 4-chloro-3-nitrophenol by Pseudomonas sp. JHN is initiated by a monooxygenase that converts it to 4-chlororesorcinol. nih.govnih.govresearchgate.net Given the structural similarities, it is plausible that the microbial degradation of 4-Chloro-3-methoxy-5-nitrobenzonitrile would involve initial enzymatic attack on the nitrile group or the aromatic ring.
Identification of Degradation Metabolites
The metabolites produced during the degradation of substituted benzonitriles are direct indicators of the operative metabolic pathways. Following the enzymatic hydrolysis of the nitrile group, the primary aromatic metabolite would be the corresponding carboxylic acid. For this compound, this would be 4-Chloro-3-methoxy-5-nitrobenzoic acid.
Further degradation would likely proceed through pathways established for chlorinated and nitrated aromatic compounds. nih.govtaylorfrancis.com This can involve the removal of the nitro group, often as nitrite, and dechlorination, which can occur either oxidatively or reductively. nih.gov Intermediates such as catechols and hydroquinones are common metabolites in the degradation of aromatic compounds, which are then subject to ring cleavage. wiley.com The degradation of 4-chloro-3-nitrophenol, for example, proceeds through the formation of 4-chlororesorcinol. nih.govnih.govresearchgate.netsemanticscholar.org
| Initial Compound | Key Enzymatic Step | Primary Metabolite | Further Degradation Intermediates | References |
|---|---|---|---|---|
| Benzonitrile Scaffold | Nitrilase or Nitrile Hydratase/Amidase | Benzoic Acid Derivative | Catechols, Ring-Cleavage Products | nih.gov |
| 4-Chloro-3-nitrophenol | Monooxygenase | 4-Chlororesorcinol | Chlorohydroxymuconic semialdehyde | nih.govnih.govresearchgate.netsemanticscholar.org |
Isotopic Tracing Techniques for Environmental Studies
Isotopic labeling is a powerful technique for elucidating the environmental fate and degradation pathways of organic compounds. wikipedia.org By replacing an atom in the molecule of interest with one of its isotopes, researchers can track the movement and transformation of the compound through complex environmental matrices. researchgate.net
Stable isotope labeling, using isotopes such as ¹³C and ¹⁵N, is commonly employed in metabolic studies. acs.org The incorporation of these heavier isotopes into the molecular structure allows for the differentiation of the labeled compound and its metabolites from naturally occurring substances using mass spectrometry and nuclear magnetic resonance (NMR). wikipedia.org
For instance, a study on the environmental fate of this compound could utilize a molecule synthesized with ¹³C in the nitrile carbon or uniformly labeled with ¹³C in the aromatic ring. This would enable the unequivocal identification of its degradation products in soil or water samples. Isotope exchange reactions, such as those involving nitriles, provide a method for the introduction of carbon isotopes like ¹⁴C for radiolabeling studies. cea.fr This allows for highly sensitive detection of the compound and its metabolites, even at very low concentrations.
| Isotope | Labeling Approach | Detection Method | Application in Environmental Studies | References |
|---|---|---|---|---|
| ¹³C, ¹⁵N (Stable) | Incorporation into the molecular structure during synthesis. | Mass Spectrometry, NMR | Metabolic flux analysis, identification of degradation pathways. | wikipedia.orgacs.org |
| ¹⁴C (Radioactive) | Radiolabeling through isotopic exchange or synthesis with a labeled precursor. | Scintillation Counting, Autoradiography | Tracking the compound's movement and transformation in environmental samples. | cea.fr |
Green Chemistry Considerations in Synthesis and Lifecycle Assessment
Green chemistry principles aim to reduce the environmental impact of chemical processes. wjpmr.com For the synthesis of benzonitrile derivatives, this includes the use of less hazardous reagents, alternative solvents, and more efficient catalytic systems. bohrium.com
One approach to the green synthesis of benzonitriles involves the use of ionic liquids, which can act as recyclable solvents and catalysts, eliminating the need for metal salt catalysts and simplifying product separation. researchgate.netrsc.orgsemanticscholar.org
A Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to final disposal. mdpi.commdpi.com For a specialty chemical like this compound, an LCA would consider the environmental burden of the starting materials, the energy consumption of the synthesis process, and the waste generated. blazingprojects.comsemanticscholar.org Predictive LCA frameworks are being developed to estimate the environmental impact of chemical processes at early stages of development, which can guide the selection of more sustainable synthetic routes. acs.org
| Green Chemistry Principle | Application in Benzonitrile Synthesis | Environmental Benefit | References |
|---|---|---|---|
| Use of Alternative Solvents and Catalysts | Employing ionic liquids as recyclable reaction media. | Elimination of metal salt catalysts and simplification of purification. | researchgate.netrsc.orgsemanticscholar.org |
| Design for Energy Efficiency | Microwave-assisted synthesis. | Reduced reaction times and energy consumption. | bohrium.com |
| Lifecycle Assessment | Evaluating the environmental impact from "cradle to gate". | Identification of hotspots in the production process for targeted improvements. | mdpi.commdpi.com |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes and Sustainable Methodologies
Future research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for the synthesis of 4-chloro-3-methoxy-5-nitrobenzonitrile and its derivatives. While traditional nitration and substitution reactions are foundational, the exploration of novel synthetic strategies is paramount.
Catalytic Nitration: The development of regioselective catalytic nitration methods for precursors like 3-methoxybenzonitrile derivatives could offer a more controlled and sustainable alternative to classical nitration using harsh mixed acids.
Microwave-Assisted Synthesis: The application of microwave irradiation in organic synthesis has been shown to accelerate reaction rates, improve yields, and often lead to cleaner reactions. ijpsjournal.comyoutube.commdpi.comnih.govarkat-usa.org Future studies could explore microwave-assisted protocols for the synthesis of this compound, potentially reducing reaction times from hours to minutes and minimizing thermal decomposition. arkat-usa.org This technique has been successfully employed for the synthesis of various heterocyclic compounds and could be adapted for the production of substituted benzonitriles. ijpsjournal.commdpi.comnih.gov
Green Chemistry Approaches: A significant trend in chemical synthesis is the adoption of green chemistry principles. Future synthetic routes for this compound will likely focus on the use of greener solvents, catalysts, and energy sources. This could involve exploring enzymatic transformations or reactions in aqueous media to reduce the reliance on volatile organic solvents.
Advanced Mechanistic Investigations of Complex Transformations
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The electronic and steric effects of the substituents play a significant role in the reactivity of the aromatic ring.
Nucleophilic Aromatic Substitution (SNA r): The chloro substituent is susceptible to nucleophilic aromatic substitution, a reaction highly influenced by the strong electron-withdrawing nature of the ortho-nitro group. Advanced mechanistic studies, potentially employing kinetic analysis and computational modeling, could elucidate the intricate details of these substitution reactions with various nucleophiles. Understanding the stability of the Meisenheimer intermediate formed during these reactions is key to predicting reactivity and regioselectivity.
Computational Analysis: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its reaction intermediates. mdpi.com Computational studies could be employed to model reaction pathways, predict the feasibility of novel transformations, and understand the electronic effects of the substituents on the aromatic ring. mdpi.com
High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries
The structural core of this compound serves as a versatile scaffold for the generation of diverse chemical libraries. High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the rapid synthesis and evaluation of large numbers of compounds for various applications, particularly in drug discovery. nih.govbiocrick.comnih.gov
Combinatorial Synthesis: By systematically varying the nucleophiles that displace the chloro group, a vast library of derivatives can be synthesized. nih.govnih.gov Furthermore, transformations of the nitrile and nitro groups can introduce additional points of diversity. Solid-phase organic synthesis (SPOS) could be employed to facilitate the purification and handling of these libraries. nih.gov
High-Throughput Screening: These synthesized libraries can then be subjected to high-throughput screening to identify compounds with desired biological activities or material properties. nih.govnih.gov For instance, screening for antibacterial or anticancer activity could uncover new therapeutic leads. nih.gov
Integration of Computational and Experimental Approaches for Predictive Design
The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research. This integrated approach can accelerate the discovery and optimization of new molecules based on the this compound framework.
Predictive Modeling: Computational methods can be used to predict the physicochemical properties, spectroscopic signatures, and biological activities of virtual libraries of derivatives. ehu.es This in silico screening can help prioritize which compounds to synthesize and test experimentally, saving time and resources. For example, machine learning models can be trained to predict the spectroscopic properties of substituted benzonitriles. ehu.es
Structure-Activity Relationship (SAR) Studies: By combining the experimental data from HTS with computational modeling, detailed structure-activity relationships can be established. This knowledge can then be used to rationally design next-generation derivatives with improved properties.
Expanding Application Horizons in Emerging Chemical Fields
While substituted benzonitriles have established roles in pharmaceuticals and agrochemicals, future research is expected to uncover novel applications for this compound and its derivatives in emerging fields.
Functional Materials: The unique electronic and structural features of this compound make it a candidate for the development of novel functional materials. mdpi.com Derivatives could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tailored electronic properties are crucial. The dicarbonitrile functionality in some related molecules has been shown to influence crystal packing and electronic properties. mdpi.com
Medicinal Chemistry: The nitrile group is a key pharmacophore in a number of approved drugs. mdpi.com The polysubstituted nature of this compound offers a platform for the synthesis of novel bioactive molecules. For instance, related methoxy-nitrobenzonitrile compounds have been investigated for their potential as inhibitors of inflammatory cytokines. biosynth.com
Chemical Biology: Derivatives of this compound could be functionalized with fluorescent tags or other probes to be used as tools for studying biological processes.
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-3-methoxy-5-nitrobenzonitrile, and how do reaction conditions influence product purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid or benzonitrile precursor. For example:
- Step 1 : Methoxylation via nucleophilic substitution using methylating agents (e.g., CH₃I/K₂CO₃) at 60–80°C under anhydrous conditions.
- Step 2 : Nitration with HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration.
- Step 3 : Chlorination using POCl₃ or SOCl₂ at reflux (70–80°C) for 4–6 hours .
- Key Considerations :
- Temperature control during nitration minimizes byproducts like dinitro derivatives.
- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) improves purity (>95%) .
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| Methoxylation | CH₃I, K₂CO₃, DMF, 70°C | 75–80% |
| Nitration | HNO₃/H₂SO₄, 0–5°C | 60–65% |
| Chlorination | POCl₃, reflux | 85–90% |
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for methoxy (-OCH₃) at δ 3.9–4.1 ppm and aromatic protons at δ 7.5–8.5 ppm. Use deuterated DMSO or CDCl₃ for solubility.
- ¹³C NMR : Nitro groups shift aromatic carbons to δ 140–150 ppm; the cyano carbon appears at δ 115–120 ppm .
- IR : Peaks at ~2230 cm⁻¹ (C≡N stretch), 1530 cm⁻¹ (asymmetric NO₂), and 1350 cm⁻¹ (symmetric NO₂) confirm functional groups .
- Mass Spec (EI) : Molecular ion [M]⁺ at m/z 226 (calculated for C₈H₅ClN₂O₃). Fragmentation peaks at m/z 181 (loss of NO₂) and 145 (loss of Cl) validate the structure .
Advanced Research Questions
Q. What are the key challenges in analyzing conflicting crystallographic and computational data for this compound?
- Methodological Answer : Discrepancies often arise due to:
- Crystal Packing Effects : X-ray diffraction may show distorted bond angles due to intermolecular interactions (e.g., hydrogen bonding with nitro groups).
- DFT Limitations : Gas-phase calculations (B3LYP/6-311G**) may not account for solvent or solid-state polarization.
- Resolution : Use high-resolution XRD (≤0.8 Å) and refine computational models with solvent correction (e.g., PCM) to reconcile data .
Q. How can the compound’s reactivity in nucleophilic aromatic substitution (SNAr) be tuned for agrochemical applications?
- Methodological Answer : The electron-withdrawing nitro and cyano groups activate the benzene ring for SNAr. Key strategies include:
- Substituent Positioning : The chloro group at C4 directs nucleophiles to C3 or C5.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.
- Catalysis : Cu(I)/ligand systems enable cross-coupling with amines or thiols for herbicide derivatives .
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (aq) | 100°C, 12 h | 4-Chloro-3-methoxy-5-nitrobenzamide | 55% |
| KSCN | DMF, 80°C, 6 h | Thiocyanate derivative | 70% |
Q. What computational approaches predict the environmental persistence of this compound?
- Methodological Answer :
- QSPR Models : Correlate logP (2.8) and molar refractivity (51.2) with biodegradation half-lives (>60 days in soil).
- DFT Calculations : HOMO-LUMO gaps (~4.5 eV) indicate low photolytic degradation potential.
- Molecular Dynamics : Simulate hydrolysis pathways in aqueous environments (pH 5–9) to identify stable intermediates .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported melting points (e.g., 145–150°C vs. 155–158°C)?
- Methodological Answer : Variations arise from:
- Purity : Impurities (e.g., residual solvents) depress melting points. Validate purity via HPLC (≥98%).
- Polymorphism : Recrystallize from different solvents (e.g., acetonitrile vs. ethyl acetate) to isolate stable polymorphs.
- Calibration : Use standard reference materials (NIST) to calibrate melting point apparatus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
